Trimoprostil

Gastric Acid Secretion Heidenhain-pouch Pentagastrin Stimulation

Trimoprostil (Ro 21-6937), a synthetic 11,16,16-trimethyl prostaglandin E2 (PGE2) analog, is a research compound historically evaluated for gastric antisecretory and mucosal cytoprotective activity. It acts primarily via EP receptor activation, specifically EP3, on gastric parietal cells to suppress acid secretion.

Molecular Formula C23H38O4
Molecular Weight 378.5 g/mol
CAS No. 69900-72-7
Cat. No. B1238992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimoprostil
CAS69900-72-7
Synonyms11,16,16-trimethyl PGE2
11,16,16-trimethyl prostaglandin E2
11,16,16-trimethyl-11-desoxyprostaglandin E2
Ro 21-6937
Ro-21-6937
TMD-PGE2
trimoprostil
Molecular FormulaC23H38O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)O
InChIInChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-18-17(2)16-20(24)19(18)11-9-7-8-10-12-22(26)27/h7,9,13-14,17-19,21,25H,5-6,8,10-12,15-16H2,1-4H3,(H,26,27)/b9-7-,14-13+/t17-,18+,19-,21-/m1/s1
InChIKeyOOAHNJDZICJECC-BHWPLRMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimoprostil (CAS 69900-72-7): Gastric Antisecretory & Cytoprotective Prostaglandin E2 Analog Reference Guide


Trimoprostil (Ro 21-6937), a synthetic 11,16,16-trimethyl prostaglandin E2 (PGE2) analog, is a research compound historically evaluated for gastric antisecretory and mucosal cytoprotective activity [1]. It acts primarily via EP receptor activation, specifically EP3, on gastric parietal cells to suppress acid secretion [2]. Its molecular structure (C23H38O4) confers resistance to rapid metabolic degradation, distinguishing it from native PGE2 in terms of pharmacological duration [3].

Trimoprostil vs. Other E-Type Prostaglandin Analogs: Why In-Class Compounds Are Not Interchangeable


Prostaglandin E (PGE) analogs, including misoprostol, enprostil, arbaprostil, rioprostil, and trimoprostil, exhibit substantial divergence in their therapeutic index, specific acid inhibition potency, duration of effect, and clinical safety profiles [1]. While all share a bimodal action (antisecretory and cytoprotective), key structural modifications—such as the 11,16,16-trimethylation in trimoprostil—profoundly alter metabolic stability, receptor subtype selectivity, and the balance between acid suppression and mucosal defense, rendering simple class-level interchange inaccurate for precise experimental or therapeutic modeling [2].

Trimoprostil: Direct Comparative Efficacy and Pharmacologic Differentiation Data


Trimoprostil vs. Cimetidine: Comparative Gastric Acid Inhibition in Canine Models

In Heidenhain-pouch dogs stimulated with pentagastrin, trimoprostil demonstrated a significantly greater antisecretory potency than cimetidine, a histamine H2-receptor antagonist [1].

Gastric Acid Secretion Heidenhain-pouch Pentagastrin Stimulation

Trimoprostil vs. PGE2: Direct Comparison of Cytoprotective Effect Duration

In rat models of gastric lesion induction (absolute ethanol, 0.2N NaOH, 0.6N HCl, hypertonic NaCl), trimoprostil exerted a gastric cytoprotective action with a longer duration than that of native PGE2, while both prevented stress-induced decreases in gastric mucus content [1].

Gastric Cytoprotection Mucus Barrier Stress Ulcer Prevention

Trimoprostil vs. Cimetidine: Healing Rates in Duodenal Ulcer Patients (Standard Formulation)

In a multicenter trial of 107 patients with duodenal ulcer, trimoprostil 3 mg daily was compared with cimetidine 1 g daily for 4 weeks [1].

Duodenal Ulcer Healing Clinical Trial Cimetidine

Trimoprostil vs. Cimetidine: Healing Rates with Slow-Release Formulation

In a study using a slow-release formulation of trimoprostil in 120 duodenal ulcer patients, healing rates at 4 weeks were compared between two trimoprostil regimens and cimetidine [1].

Duodenal Ulcer Healing Slow-Release Formulation Cimetidine

Trimoprostil vs. Misoprostol and Enprostil: A Comparative Review of Healing Rates

A 1988 review of prostaglandin E analog clinical trials noted that while misoprostol and enprostil provide healing rates comparable to H2-antagonists, trimoprostil does not achieve equivalent healing rates at standard antisecretory doses [1].

Duodenal Ulcer Healing Clinical Review PGE Analog Comparison

Trimoprostil vs. Placebo: Food-Potentiated Antisecretory Effect

Trimoprostil's antisecretory effect is uniquely potentiated by food intake. When 1.5 mg trimoprostil was taken after a standard meal, the duration of gastric acid inhibition was 5-5.5 hours, compared to only 2-2.5 hours when taken before the meal [1].

Gastric Acid Secretion Pharmacokinetics Food Interaction

Trimoprostil Application Scenarios: Evidence-Based Selection for Research & Procurement


Gastric Cytoprotection Studies Requiring Sustained Mucosal Defense

Ideal for experiments investigating the mechanisms of gastric mucosal defense independent of profound acid suppression. Evidence shows trimoprostil provides a longer duration of cytoprotective action than native PGE2 [1], preserving the mucus barrier against multiple noxious agents (ethanol, NaOH, HCl, hypertonic NaCl) [1]. This makes it a superior tool compared to native PGE2 for studies requiring a sustained protective window.

Canine Models of Gastric Hypersecretion Requiring Potent Acid Suppression

For researchers using Heidenhain-pouch dog models to study gastric secretory dynamics, trimoprostil offers a distinct advantage. It has been shown to inhibit pentagastrin-stimulated acid secretion 'more markedly' than cimetidine [1], providing a robust experimental system for evaluating EP receptor-mediated pathways in vivo, particularly where H2-antagonists serve as an insufficient comparator.

Pharmacological Studies of Prandial State Interactions with Antisecretory Agents

Trimoprostil exhibits a unique, pronounced potentiation of its antisecretory effect when administered with food, more than doubling the duration of acid inhibition compared to preprandial dosing [2]. This property makes it a valuable reference compound for research into the complex interplay between nutrient intake, gastric physiology, and prostanoid pharmacology.

Formulation Development Benchmarking for Sustained-Release Gastric Therapeutics

The marked difference in clinical efficacy between standard trimoprostil (58% healing rate [3]) and its slow-release formulation (78% healing rate [4]) makes it a useful case study or reference standard in formulation science, particularly for developing oral dosage forms designed to optimize the delivery and bioavailability of rapidly metabolized prostanoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimoprostil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.